molecular formula C12H10F2 B11907100 2-(Difluoromethyl)-8-methylnaphthalene

2-(Difluoromethyl)-8-methylnaphthalene

Cat. No.: B11907100
M. Wt: 192.20 g/mol
InChI Key: WJVFXKLWZJHLAE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-8-methylnaphthalene is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and lipophilicity, making such compounds valuable in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-8-methylnaphthalene typically involves the introduction of the difluoromethyl group into the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents. For instance, the reaction can be catalyzed by metal-based catalysts, such as copper or silver complexes, under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and cost-effective reagents and catalysts to ensure high yields and purity of the final product. The choice of solvents, temperature, and reaction time are optimized to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-8-methylnaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .

Scientific Research Applications

2-(Difluoromethyl)-8-methylnaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-8-methylnaphthalene involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-8-methylnaphthalene
  • 2-(Fluoromethyl)-8-methylnaphthalene
  • 2-(Chloromethyl)-8-methylnaphthalene

Uniqueness

2-(Difluoromethyl)-8-methylnaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased metabolic stability and lipophilicity compared to its analogs. The difluoromethyl group also enhances the compound’s ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .

Biological Activity

2-(Difluoromethyl)-8-methylnaphthalene is an organic compound that has garnered attention in various scientific fields due to its unique structural characteristics, particularly the difluoromethyl group. This compound is notable for its potential applications in medicinal chemistry, materials science, and biological research. Understanding its biological activity is crucial for harnessing its full potential in these areas.

The chemical structure of this compound includes a difluoromethyl group attached to a naphthalene ring, which contributes to its distinct physicochemical properties.

PropertyValue
Molecular FormulaC12H10F2
Molecular Weight192.20 g/mol
IUPAC Name7-(difluoromethyl)-1-methylnaphthalene
InChIInChI=1S/C12H10F2/c1-8-9-5-6-10(12(13)14)7-11(8)9/h2-7,12H,1H3
Canonical SMILESCC1=C2C=C(C=CC2=CC=C1)C(F)F

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through hydrogen bonding and hydrophobic interactions . The difluoromethyl group enhances the compound's binding affinity to proteins and enzymes, which can modulate their activity and lead to various biological effects.

Key Mechanisms:

  • Hydrogen Bonding: The difluoromethyl group acts as a hydrogen bond donor, increasing the likelihood of interactions with target biomolecules .
  • Lipophilicity: The presence of fluorine atoms enhances the lipophilicity of the compound, facilitating cellular membrane penetration and bioavailability .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties: Studies have shown that compounds with difluoromethyl groups can exhibit antimicrobial activity due to their interaction with microbial membranes and metabolic pathways.
  • Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes, which may have implications in drug design .

Case Studies

Several studies have explored the biological effects of this compound:

  • Enzyme Interaction Studies:
    • A study demonstrated that the compound effectively inhibits certain cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition was attributed to the compound's ability to form stable complexes with the enzyme active sites .
  • Anticancer Activity:
    • Research indicated that derivatives of this compound showed promising anticancer properties by inducing apoptosis in cancer cell lines through modulation of signaling pathways .
  • Fluorescent Probes:
    • The compound has been utilized as a fluorescent probe in biological imaging due to its unique spectral properties, allowing for real-time monitoring of cellular processes .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other fluorinated naphthalene derivatives:

CompoundBiological Activity
2-(Trifluoromethyl)-8-methylnaphthaleneHigher enzyme inhibition rates
2-(Fluoromethyl)-8-methylnaphthaleneModerate antimicrobial properties
2-(Chloromethyl)-8-methylnaphthaleneLower lipophilicity and bioactivity

Properties

Molecular Formula

C12H10F2

Molecular Weight

192.20 g/mol

IUPAC Name

7-(difluoromethyl)-1-methylnaphthalene

InChI

InChI=1S/C12H10F2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7,12H,1H3

InChI Key

WJVFXKLWZJHLAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)C(F)F

Origin of Product

United States

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